Fmoc-D-Phe-OPfp

Übersicht

Beschreibung

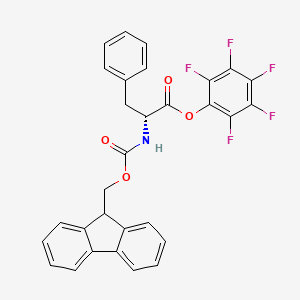

Fmoc-D-Phe-OPfp is a compound with the linear formula C30H20F5NO4 . Its IUPAC name is 2,3,4,5,6-pentafluorophenyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate . It is used in research and development .

Synthesis Analysis

Fmoc Solid Phase Peptide Synthesis (SPPS) is a commonly used method for the production of peptides . The chemical concept of SPPS is based on the successive coupling of N α -protected amino acids to a growing peptide chain which is immobilized on a solid support . Fmoc-SPPS has become the more widely used strategy, largely due to practical considerations including safety concerns .Molecular Structure Analysis

The molecular weight of Fmoc-D-Phe-OPfp is 553.49 . Its InChI code is 1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m1/s1 .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-D-Phe-OPfp is a phenylalanine derivative . Its physical properties, including self-assembly kinetics, morphology, and phase transition, can be significantly impacted by a change in the position of a single atom .Wissenschaftliche Forschungsanwendungen

Antimicrobial Hydrogels

Fmoc-D-Phe-OPfp: is utilized in the creation of antimicrobial hydrogels. These hydrogels are designed to combat antimicrobial resistance (AMR), which is a significant global health risk. The dipeptide serves as a scaffold for encapsulating porphyrins, which are compounds known for their antimicrobial properties, especially when irradiated . These hydrogels show promise as an alternative for treating bacterial infections.

Peptide Self-Assembly in Nanomedicine

The self-assembling nature of peptides containing the Fmoc-D-Phe motif is leveraged in nanomedicine for the development of nanostructures and hydrogels . These structures are used for drug delivery systems and biomaterials, offering innovative solutions to therapeutic and diagnostic challenges.

Synthesis Enhancement

Fmoc-D-Phe-OPfp plays a role in improving the synthesis of peptides. The orthogonal deprotection strategy provided by Fmoc allows for a more efficient synthesis process, which is crucial in the production of peptides for various applications .

Biomedical Hydrogels

This compound is also key in the formation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels have potential biomedical applications, such as tissue engineering and wound healing, due to their structural properties and biocompatibility.

Photoresponsive Supramolecular Hydrogels

In the field of phototherapy, Fmoc-D-Phe-OPfp is used to create photoresponsive supramolecular hydrogels . These hydrogels can be manipulated using light, which allows for controlled drug release and targeted therapy, making them valuable in the treatment of various diseases.

Antimicrobial Photodynamic Inactivation

The encapsulation of photosensitizers within peptide hydrogels containing Fmoc-D-Phe is a novel approach in antimicrobial photodynamic inactivation . This method is particularly effective against Gram-positive and Gram-negative bacteria, providing a new avenue for addressing the issue of antibiotic resistance.

Wirkmechanismus

Target of Action

Fmoc-D-Phe-OPfp is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which play a crucial role in the formation of peptides .

Mode of Action

Fmoc-D-Phe-OPfp operates by protecting the amine groups during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction prevents the amine groups from reacting with other compounds during the synthesis process .

Biochemical Pathways

The use of Fmoc-D-Phe-OPfp affects the biochemical pathways involved in peptide synthesis. The protection of amine groups by Fmoc-D-Phe-OPfp allows for the controlled formation of peptide bonds, thereby influencing the overall peptide synthesis pathway .

Pharmacokinetics

The pharmacokinetics of Fmoc-D-Phe-OPfp are primarily related to its use in peptide synthesis. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The use of Fmoc-D-Phe-OPfp in peptide synthesis results in the formation of peptides with the desired sequence and structure. By protecting the amine groups during synthesis, Fmoc-D-Phe-OPfp allows for the controlled formation of peptide bonds, leading to the creation of specific peptide sequences .

Action Environment

The action of Fmoc-D-Phe-OPfp is influenced by the environment in which peptide synthesis occurs. Factors such as pH, temperature, and the presence of other reactants can affect the efficiency of Fmoc-D-Phe-OPfp in protecting amine groups . For example, the removal of the Fmoc group is facilitated by basic conditions .

Safety and Hazards

Zukünftige Richtungen

Fmoc amino acid pentafluorophenyl esters (Fmoc-OPfp) are activated esters and do not require any additional activation . They are useful in applications where amino acids are partially racemized during coupling . Fmoc-OPfp amino acid esters were also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHPSOMXNCTXPK-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)

![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)

![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)

![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1442648.png)